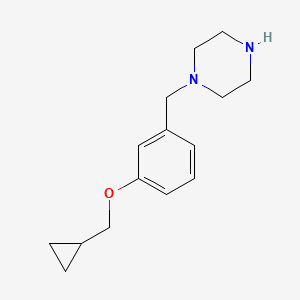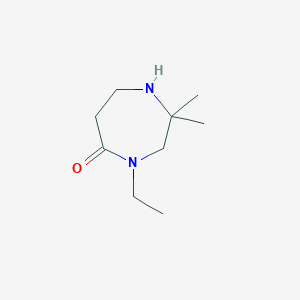
2-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)-4-methylthiazole-5-carboxylic acid
Descripción general
Descripción
2-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)-4-methylthiazole-5-carboxylic acid, or TBPC, is an important reagent used in the synthesis of organic compounds. It is a versatile tool for creating a wide variety of compounds, and it has been used in many scientific and industrial applications. TBPC is a versatile reagent that can be used in both aqueous and non-aqueous conditions, making it useful in a variety of applications. TBPC is also a relatively inexpensive reagent, making it attractive to researchers and industry.
Aplicaciones Científicas De Investigación
Divergent and Solvent Dependent Reactions : A study by Rossi et al. (2007) discusses the solvent-dependent reactions of related compounds, providing insights into the synthesis of different chemical structures, including pyrrolidin derivatives. This research highlights the versatility of such compounds in chemical synthesis (Rossi et al., 2007).
Crystal Structure Analysis : Naveen et al. (2007) focused on the synthesis and crystal structure analysis of a closely related compound, Tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate. This research contributes to the understanding of the molecular structure and bonding characteristics of such compounds (Naveen et al., 2007).
Novel Synthetic Routes for Glucokinase Activators : Fujieda and Maeda (2019) explored a novel synthetic route for a key intermediate closely related to the compound of interest, which is significant for the synthesis of a new glucokinase activator. This showcases the compound's potential in pharmaceutical synthesis (Fujieda & Maeda, 2019).
Enantioselective Synthesis : The enantioselective synthesis of related pyrrolidine derivatives has been studied by various researchers, indicating the compound's significance in the development of optically active substances and potential pharmaceutical applications (Magata et al., 2017).
Biological Evaluation as Antilipidemic Agent : A study by Ohno et al. (1999) on the synthesis of enantiomers of a compound structurally similar to the compound of interest and their evaluation as antilipidemic agents highlights the potential medical applications of these types of compounds (Ohno et al., 1999).
Antibacterial Activity : Song et al. (2009) synthesized derivatives of 2-arylthiazolidine-4-carboxylic acid and 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid to screen for their antibacterial activities. This research contributes to understanding the compound's potential use in developing new antibacterial agents (Song et al., 2009).
Propiedades
IUPAC Name |
4-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-8-10(12(17)18)21-11(15-8)9-5-6-16(7-9)13(19)20-14(2,3)4/h9H,5-7H2,1-4H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWMQFPOTOHROH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2CCN(C2)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401126615 | |
| Record name | 2-[1-[(1,1-Dimethylethoxy)carbonyl]-3-pyrrolidinyl]-4-methyl-5-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401126615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1211585-95-3 | |
| Record name | 2-[1-[(1,1-Dimethylethoxy)carbonyl]-3-pyrrolidinyl]-4-methyl-5-thiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211585-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[1-[(1,1-Dimethylethoxy)carbonyl]-3-pyrrolidinyl]-4-methyl-5-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401126615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-Cyanoimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1475641.png)



![1-(2,2-Difluorobenzo[1,3]dioxol-4-ylmethyl)-piperazine](/img/structure/B1475647.png)



